![molecular formula C11H16N6 B2536471 N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 73300-23-9](/img/structure/B2536471.png)

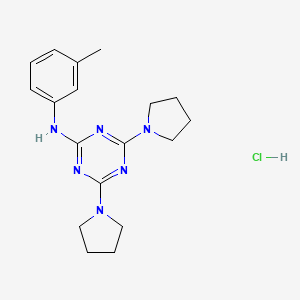

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Triazolo[1,5-a]pyrimidine Scaffolds

A study by Karami et al. (2020) described the synthesis of a new library of triazolo[1,5-a]pyrimidine scaffolds through a three-component cyclocondensation reaction using 3-aminotriazole, different aldehydes, and ketene N,S-acetal. This method highlights the synthesis's versatility, offering a pathway to skeletally distinct triazolo[1,5-a]pyrimidine-based heterocycles with potential for creating numerous hydrogen bonds due to the presence of five nitrogen heteroatoms (Karami, Bayat, Nasri, & Mirzaei, 2020).

Synthesis of 1,2,4-Triazolo[1,5-c]pyrimidines

Wamhoff et al. (1993) detailed the synthesis of heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides, exploring the versatility of dihalogentriphenylphosphorane in heterocyclic synthesis (Wamhoff, Kroth, & Strauch, 1993).

Three-Component Condensation for Triazolopyrimidinols

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, indicating a methodology for developing compounds with antimicrobial and antifungal properties (Komykhov, Bondarenko, Musatov, Diachkov, Gorobets, & Desenko, 2017).

Enaminones as Building Blocks

A study by Riyadh (2011) utilized enaminones as key intermediates for synthesizing substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other heterocycles, revealing their potential antitumor and antimicrobial activities (Riyadh, 2011).

DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Khashi et al. (2015) described the DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Wirkmechanismus

Target of Action

N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activity against several cancer cell lines . .

Mode of Action

It is known that some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells . This process is often associated with a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .

Result of Action

N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives have demonstrated moderate to good antiproliferative activity against several cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBBLBYCYNZJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)